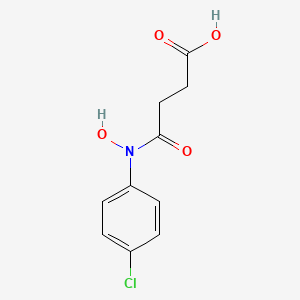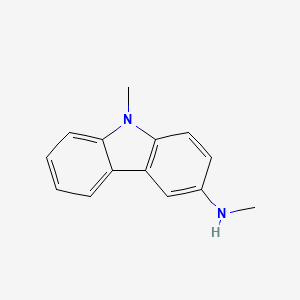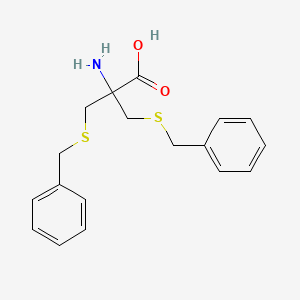
2,2-Bis((benzylthio)methyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibenzylsulfanylmethylglycine typically involves the reaction of benzyl chloride with sulfanylmethylglycine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanylmethylglycine acts as a nucleophile, attacking the benzyl chloride to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis of 2,2-Dibenzylsulfanylmethylglycine can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the reaction. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibenzylsulfanylmethylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiols or sulfides, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2-Dibenzylsulfanylmethylglycine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2-Dibenzylsulfanylmethylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
2,2-Dibenzylsulfanylmethylglycine can be compared with other similar compounds, such as:
2,2-Dibenzylsulfanylethylamine: Similar structure but with an ethylamine backbone instead of glycine.
2,2-Dibenzylsulfanylpropionic acid: Similar structure but with a propionic acid backbone.
2,2-Dibenzylsulfanylmethylalanine: Similar structure but with an alanine backbone.
Uniqueness
The uniqueness of 2,2-Dibenzylsulfanylmethylglycine lies in its glycine backbone, which imparts distinct chemical and biological properties compared to its analogs. This structural feature allows for specific interactions with biological targets and provides versatility in synthetic applications.
Properties
CAS No. |
32418-96-5 |
|---|---|
Molecular Formula |
C18H21NO2S2 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-amino-3-benzylsulfanyl-2-(benzylsulfanylmethyl)propanoic acid |
InChI |
InChI=1S/C18H21NO2S2/c19-18(17(20)21,13-22-11-15-7-3-1-4-8-15)14-23-12-16-9-5-2-6-10-16/h1-10H,11-14,19H2,(H,20,21) |
InChI Key |
WQOMXPBOQJIKPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(CSCC2=CC=CC=C2)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


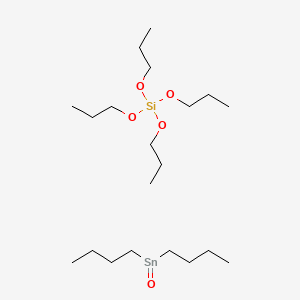
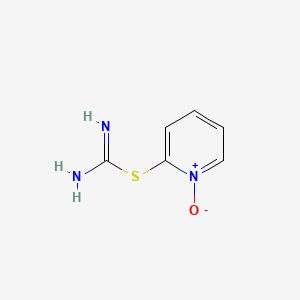
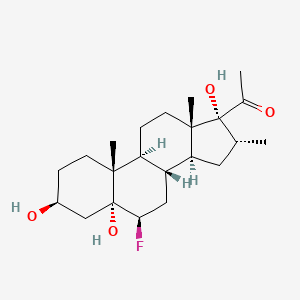
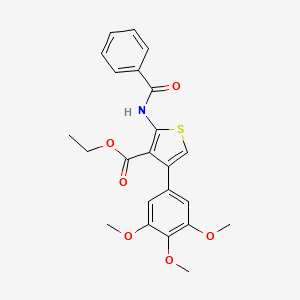
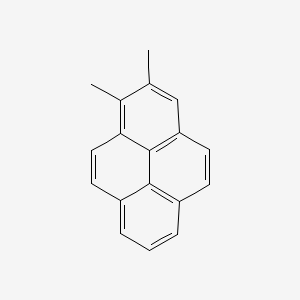

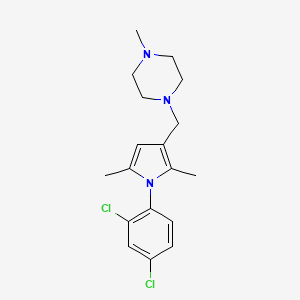
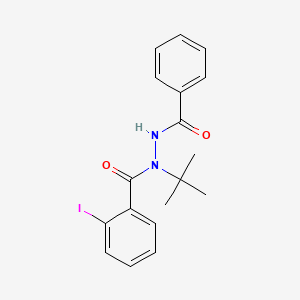
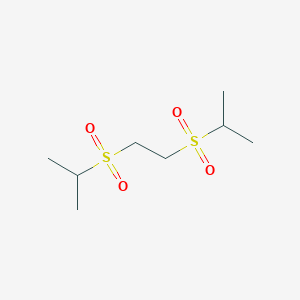
![1-[(2-Aminonaphthalen-1-yl)methyl]naphthalen-2-ol](/img/structure/B12804822.png)


